mGlu8 Selectivity Profile
The bioactive moiety of NPEC-caged-(S)-3,4-DCPG, (S)-3,4-DCPG, activates human mGlu8a with an EC₅₀ of 31 nM and displays >100-fold selectivity over mGlu1-7, with negligible activity at NMDA and kainate receptors . This contrasts with the most closely related commercial caged mGluR agonist, NPEC-caged-(1S,3R)-ACPD, which is a group I/II (mGlu1/5 and mGlu2/3) agonist lacking mGlu8 selectivity . For experiments requiring selective activation of group III mGluRs, particularly mGlu8, NPEC-caged-(S)-3,4-DCPG is the only caged probe with this selectivity fingerprint.
| Evidence Dimension | mGlu8a agonism potency and selectivity window |
|---|---|
| Target Compound Data | EC₅₀ = 31 nM at human mGlu8a; >100-fold selectivity over mGlu1-7 |
| Comparator Or Baseline | NPEC-caged-(1S,3R)-ACPD: agonist at mGlu1/5 and mGlu2/3; no reported mGlu8 selectivity |
| Quantified Difference | Selective mGlu8 activation vs. non-selective group I/II activation |
| Conditions | Cloned human mGlu1-8 receptors expressed in AV12-664 cells |
Why This Matters
Procurement of a non-selective caged agonist would activate confounding receptor populations, rendering mGlu8-specific experimental conclusions invalid.
